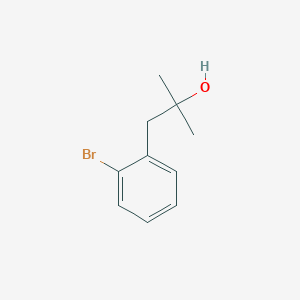

![molecular formula C15H12N6OS2 B2905474 4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide CAS No. 1903278-32-9](/img/structure/B2905474.png)

4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

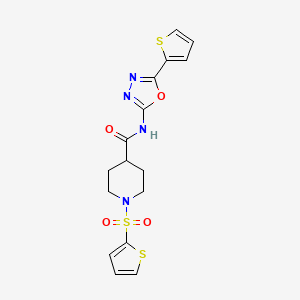

The compound “4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a central triazole ring fused with a pyridazine ring and a thiophene ring. The exact structural details, including bond lengths and angles, would require a detailed crystallographic or computational study .Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules . The specific reactivity of this compound would depend on the conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups can influence solubility, while the arrangement of atoms in the molecule can affect its density and melting point . Detailed physical and chemical properties for this specific compound are not provided in the available literature.Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have shown antimicrobial properties against various organisms . The compound may potentially be explored for its efficacy against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus.

Analgesic and Anti-inflammatory Activity

Both thiophene and thiazole derivatives have been reported to possess analgesic and anti-inflammatory activities . This suggests that the compound could be investigated for potential use in pain relief and inflammation control.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor effects and cytotoxicity against human tumor cell lines . The compound may have applications in cancer research, particularly in studying its effects on prostate cancer cells.

Antiviral Activity

Triazole derivatives have been tested for antiviral activity against viruses like Herpes simplex . The compound could be researched for its potential antiviral properties.

Serotonin Antagonists

Thiophene-containing compounds have been used as serotonin antagonists in the treatment of Alzheimer’s disease . The compound might be explored for similar neurological applications.

Corrosion Inhibition

Thiophene derivatives are also used as inhibitors of corrosion of metals . The compound could be useful in material science for protecting metals from corrosion.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . These interactions often result in diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that thiazoles and triazoles can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . For instance, some triazole-based compounds work by inhibiting enzymes like PARP-1 and EGFR, which are involved in cancer progression .

Biochemical Pathways

For instance, the anti-inflammatory activity of some compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have shown a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers, including genetics, viruses, drugs, diet, and smoking .

Future Directions

properties

IUPAC Name |

4-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6OS2/c1-9-14(24-8-17-9)15(22)16-7-13-19-18-12-5-4-10(20-21(12)13)11-3-2-6-23-11/h2-6,8H,7H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTXVLQUFBHZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]naphthalen-2-yl acetate](/img/structure/B2905393.png)

![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2905394.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2905395.png)

![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)

![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-phenylbenzamide](/img/structure/B2905409.png)

![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)